molecular formula C17H21N3O2 B2965960 3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile CAS No. 2310208-67-2

3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile

Cat. No.: B2965960
CAS No.: 2310208-67-2
M. Wt: 299.374
InChI Key: QSUCCHCMDVBKFT-UHFFFAOYSA-N
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Description

3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile is a heterocyclic organic compound featuring a 1,4-diazepane (a seven-membered ring with two nitrogen atoms) core substituted with an oxolan-3-yl (tetrahydrofuran) group. A carbonyl group bridges the diazepane to a benzonitrile moiety, which introduces aromatic and polar characteristics.

Properties

IUPAC Name

3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c18-12-14-3-1-4-15(11-14)17(21)20-7-2-6-19(8-9-20)16-5-10-22-13-16/h1,3-4,11,16H,2,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUCCHCMDVBKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the oxolane and diazepane rings. The oxolane ring can be synthesized through the cyclization of a suitable diol, while the diazepane ring is formed through the reaction of a diamine with a suitable carbonyl compound. The final step involves the coupling of the oxolane and diazepane rings with the benzonitrile group under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 6g: 4-(9-(Isopropylamino)-1-oxa-4-azaspiro[5.5]undecan-3-yl)benzonitrile
  • Structural Features : Contains a spirocyclic 1-oxa-4-azaspiro[5.5]undecane core instead of a diazepane. The benzonitrile group is retained, but the oxolane is replaced with a larger spirocyclic ether-amine system.
  • Synthesis : Synthesized via automated capsule-based organic synthesis, achieving a 68% yield. Characterized by $ ^1H $-NMR and high-resolution mass spectrometry (HRMS) .
  • Applications : Investigated for synthetic methodology development in automated platforms.
Compound P533-0103: 4-[4-(4-methyl-1,1-dioxo-5-phenyl-1H-1λ⁶,2-thiazol-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile
  • Structural Features : Substitutes the oxolane group with a sulfonamide-thiazole ring (1,1-dioxo-thiazolyl). Retains the diazepane-carbonyl-benzonitrile backbone.
  • Key Properties: The electron-deficient thiazole and sulfonamide groups may enhance binding to charged biological targets.
  • Applications : Likely explored for kinase inhibition or antimicrobial activity due to thiazole’s prevalence in such agents.
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride
  • Structural Features : Diazepane linked to benzonitrile via a methylene group instead of a carbonyl. The hydrochloride salt improves aqueous solubility.
  • Physicochemical Properties : Molecular weight 251.76 g/mol, CAS 199672-34-7. Salt formation increases bioavailability for pharmaceutical applications .
  • Applications: Potential intermediate in CNS drug development, leveraging diazepane’s neuropharmacological relevance.
T3D3056: 3-[7-Chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]propanenitrile
  • Structural Features : Benzodiazepine core with chloro, fluorophenyl, and nitrile substituents. Differs from the target compound’s diazepane but shares nitrile functionality.
  • Key Properties: Benzodiazepines are known for sedative effects; the nitrile may modulate receptor affinity or metabolic pathways .
  • Applications : Likely a candidate for anxiolytic or anticonvulsant drug development.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Key Properties Applications
Target Compound 1,4-Diazepane Oxolan-3-yl, carbonyl, benzonitrile Not reported Hypothesized enzyme/receptor modulation Medicinal chemistry R&D
6g Spirocyclic ether-amine Isopropylamino, benzonitrile Automated synthesis Rigid, high yield (68%) Synthetic methodology
P533-0103 1,4-Diazepane Thiazolyl-sulfonamide, benzonitrile Not reported Electron-deficient, metabolic stability Kinase inhibition
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile 1,4-Diazepane Methylene, hydrochloride salt Commercial synthesis High solubility (salt form) CNS drug intermediates
T3D3056 Benzodiazepine Chloro, fluorophenyl, nitrile Not reported Sedative/anxiolytic potential Neuropharmacology

Key Findings and Insights

  • Structural Flexibility vs. Rigidity : The target compound’s diazepane-oxolane-carbonyl architecture offers moderate flexibility, whereas spirocyclic (6g) and benzodiazepine (T3D3056) analogues exhibit rigid frameworks that may enhance target selectivity .
  • Solubility and Bioavailability : The hydrochloride salt form of 3-[(1,4-diazepan-1-yl)methyl]benzonitrile highlights the importance of salt formation in optimizing drug-like properties .
  • Synthetic Accessibility : Automated synthesis (6g) demonstrates advances in high-efficiency methodologies, contrasting with traditional routes for other compounds .

Biological Activity

3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzonitrile moiety linked to a diazepane ring substituted with an oxolan group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that diazepane derivatives can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways .

CompoundIC50 (µM)Mechanism of Action
Diazepane Derivative A10Caspase activation
Diazepane Derivative B15Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study found that similar diazepane derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis .

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective effects. For example, a study on related oxolan derivatives showed potential in reducing oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Testing
A series of antimicrobial assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria. This suggests its potential utility in treating infections caused by resistant strains.

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